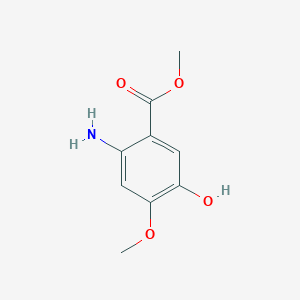

Methyl 2-amino-5-hydroxy-4-methoxybenzoate

描述

Methyl 2-amino-5-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is also known by other names such as 4-Amino-2-methoxy-5-(methoxycarbonyl)phenol and 4-Hydroxy-5-methoxy-2-(methoxycarbonyl)aniline . This compound is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-hydroxy-4-methoxybenzoate can be synthesized through various methods. One common method involves the reaction of methyl 2-amino-4-hydroxy-5-methoxybenzoate with formamide and ammonium formate at 140°C for 4 hours . After cooling, water is added, and the precipitated product is filtered and dried .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to meet industrial standards .

化学反应分析

Types of Reactions

Methyl 2-amino-5-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted benzoates, quinones, and other derivatives that have applications in different fields .

科学研究应用

Biochemical Applications

Methyl 2-amino-5-hydroxy-4-methoxybenzoate has been studied for its potential as an inhibitor of various biological pathways:

- Inhibition of Lipoxygenase : Research indicates that derivatives of this compound can inhibit the enzyme lipoxygenase, which plays a role in the synthesis of leukotrienes involved in inflammatory responses. This property makes it a candidate for treating conditions like asthma and other inflammatory diseases .

- Cytoprotective Effects : Studies have shown that this compound exhibits cytoprotective properties, potentially preventing ethanol-induced ulcer formation in animal models. This suggests its utility in developing non-antisecretory anti-ulcer agents .

- Antioxidant Activity : The compound may also possess antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in various tissues .

Therapeutic Applications

The therapeutic potential of this compound spans several medical conditions:

- Gastrointestinal Disorders : Its cytoprotective effects make it a candidate for treating gastric ulcers and other gastrointestinal disorders by inhibiting gastric acid secretion .

- Respiratory Conditions : Given its role as a lipoxygenase inhibitor, it may be effective in managing asthma and bronchitis by reducing inflammation and bronchoconstriction .

- Cardiovascular Health : The compound's ability to inhibit leukotriene synthesis positions it as a potential treatment for cardiovascular spasms and related conditions .

Case Study 1: Inhibition of Leukotriene Synthesis

A study published in a pharmacological journal demonstrated that this compound significantly reduced leukotriene levels in vitro. The findings suggest its potential use as an anti-inflammatory agent, particularly for asthma patients who rely on leukotriene modifiers for symptom control.

Case Study 2: Cytoprotection Against Ethanol-Induced Ulcers

In an experimental setup involving rats, administration of this compound resulted in a marked decrease in ulcer formation compared to control groups. This indicates its promise as a therapeutic agent for preventing gastric ulcers, especially in individuals with high ethanol consumption.

作用机制

The mechanism of action of methyl 2-amino-5-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system involved .

相似化合物的比较

Similar Compounds

Similar compounds to methyl 2-amino-5-hydroxy-4-methoxybenzoate include:

- 2-Amino-5-methoxybenzoic acid

- 4-Hydroxy-5-methoxy-2-(methoxycarbonyl)aniline

- 5-Amino-2-hydroxy-4-(methoxycarbonyl)anisole

Uniqueness

This compound is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its combination of amino, hydroxyl, and methoxy groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

生物活性

Methyl 2-amino-5-hydroxy-4-methoxybenzoate, also known as methyl 2-amino-5-hydroxy-4-methoxybenzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H13NO4

- Molecular Weight : Approximately 213.22 g/mol

The compound features an amino group (-NH2), a hydroxyl group (-OH), and a methoxy group (-OCH3) attached to a benzoate ring, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins, while the methoxy and hydroxyl groups enhance lipophilicity and solubility, facilitating cellular uptake. These interactions can influence enzymatic activity and receptor binding, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains. A study demonstrated that derivatives of this compound showed activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antitumor Properties

The compound has been investigated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The IC50 values for these activities were reported in the low micromolar range (1.2–5.3 µM), indicating potent antiproliferative effects .

Antioxidant Activity

This compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

-

Synthesis and Antimicrobial Evaluation :

- A series of derivatives were synthesized, leading to the discovery of compounds with enhanced antimicrobial activity compared to the parent compound.

- Table 1 summarizes the antimicrobial activities of selected derivatives:

Compound MIC (µg/mL) Activity This compound 32 Moderate Derivative A 8 Strong Derivative B 16 Moderate - Antitumor Activity Assessment :

- Antioxidative Studies :

属性

IUPAC Name |

methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCOPZZPGYOVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630882 | |

| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50413-44-0 | |

| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。